

Performance of Triethanolamine Borate Across Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B089525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **triethanolamine borate** (TEAB) as an additive in different polymer matrices. TEAB, a versatile organoboron compound, is increasingly recognized for its ability to enhance key properties of polymers, including flame retardancy, thermal stability, and mechanical strength. This document summarizes key performance indicators based on experimental data, details the methodologies for crucial experiments, and provides visual representations of synthetic and experimental workflows.

Quantitative Performance Data

The following tables summarize the key performance metrics of **triethanolamine borate** in various polymer systems. Direct comparative studies are limited; therefore, data has been compiled from multiple sources to provide a comparative overview.

Table 1: Flame Retardant Properties of TEAB in Different Polymer Matrices

Polymer Matrix	Additive	Loading (%)	Limiting Oxygen Index (LOI) (%)	UL 94 Rating	Source
Epoxy Resin	None	0	21.8	-	[1]
Epoxy Resin	TEAB	20	31.2	V-0	[1][2]
Epoxy Resin	Boric Acid + PFR	2% B + 2% P	-	V-0	[3]
Polyurethane	None	0	~20-22	-	General
Polyurethane	Diglyceride Borate	25.7	30.0	-	[2]
Polyethylene	None	0	~17-18	-	General
Polyethylene	Borated PE (5% Boron)	-	-	-	[4]

Note: Data for TEAB in polyurethane and polyethylene is limited. The table includes data on a similar borate compound for polyurethane to provide a relevant comparison. The UL 94 rating for the epoxy resin with TEAB is inferred from similar boron-containing systems that achieve a V-0 rating at comparable LOI values.

Table 2: Thermal Stability of TEAB in Different Polymer Matrices (TGA Data)

Polymer Matrix	Additive	Loading (%)	Onset of Decomposition (Td5) (°C)	Temperature at Max. Degradation Rate (Tmax) (°C)	Char Yield at 600°C (%)	Source
Epoxy Resin	None	0	~300-350	-	< 10	General
Epoxy Resin	Boric Acid	10	Improved thermal stability	-	Increased char yield	[3]
Polyurethane	None	0	~250-270	~320-394	Low	[5][6]
Polyurethane	BTEAC	-	-	320 & 394	-	[5]
Polyethylene	None	0	~350-450	-	Very Low	General

Note: Specific TGA data for TEAB in these matrices is not readily available in the compiled sources. The data for boric acid in epoxy and a different additive in polyurethane are included to indicate the expected trend of improved thermal stability with boron-containing additives.

Table 3: Mechanical Properties of TEAB in Different Polymer Matrices

Polymer Matrix	Additive	Loading (%)	Tensile Strength (MPa)	Elongation at Break (%)	Source
Epoxy Resin	None	0	-	-	-
Epoxy Resin	Boric Acid	0.84	119.0	-	[7]
Polyethylene (LDPE)	None	0	~9.7	~100	[8]
Polyethylene (HDPE)	None	0	~22.1 - 31.0	11.2 - 12.9	[9]
Polyethylene	Borpolymer	1	53% increase vs. neat	28% increase vs. neat	[7]

Note: Data on the mechanical properties of epoxy and polyethylene with TEAB specifically is limited. The table shows data for boric acid in epoxy and a "borpolymer" in polyethylene to illustrate the potential effects of boron-containing additives on mechanical performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Synthesis of Triethanolamine Borate (TEAB)

Objective: To synthesize **triethanolamine borate** from boric acid and triethanolamine.

Materials:

- Boric acid
- Triethanolamine
- Toluene (as a water-carrying agent)
- Acetonitrile (for recrystallization)

Procedure:

- In a flask equipped with a distillation apparatus, add equimolar amounts of boric acid and triethanolamine.[10][11]
- Add toluene to the flask to act as an azeotropic solvent for water removal.[11]
- Heat the mixture to 120°C and collect the water that distills off.[10]
- Continue heating until no more water is collected, indicating the completion of the esterification reaction.[10][11]
- After the reaction, evaporate the toluene.[11]
- Purify the crude product by recrystallization from acetonitrile.[10][11]
- Isolate the purified white solid by filtration and dry it under vacuum.[11]

Flame Retardancy Testing

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

- Prepare a test specimen of the polymer composite with standard dimensions.
- Place the specimen vertically in the center of a glass chimney.
- Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
- Ignite the top of the specimen with a pilot flame.
- Adjust the oxygen concentration in the gas mixture.
- The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time after ignition.

Standard: UL 94

Objective: To assess the flammability of a plastic material in a vertical orientation.

Procedure:

- A rectangular test bar is held vertically.
- A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
- The duration of flaming is recorded.
- The flame is reapplied for another 10 seconds and removed.
- The duration of flaming and glowing is recorded.
- Observations of dripping particles that ignite a cotton swatch placed below are also noted.
- Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.

Thermal Stability Analysis

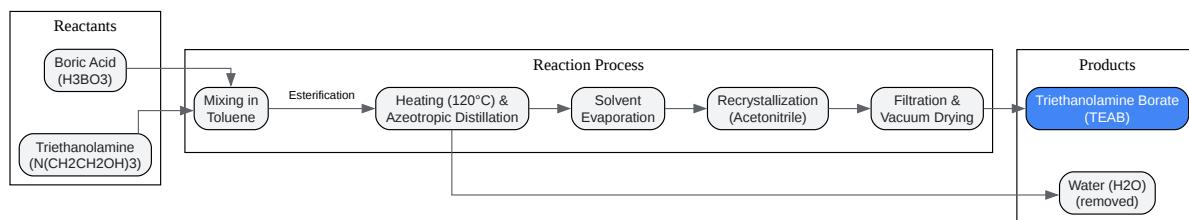
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Procedure:

- A small amount of the polymer composite sample is placed in a TGA furnace.
- The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
- The weight of the sample is continuously monitored as the temperature increases.
- The resulting TGA curve plots weight loss versus temperature, providing information on decomposition temperatures and char yield.

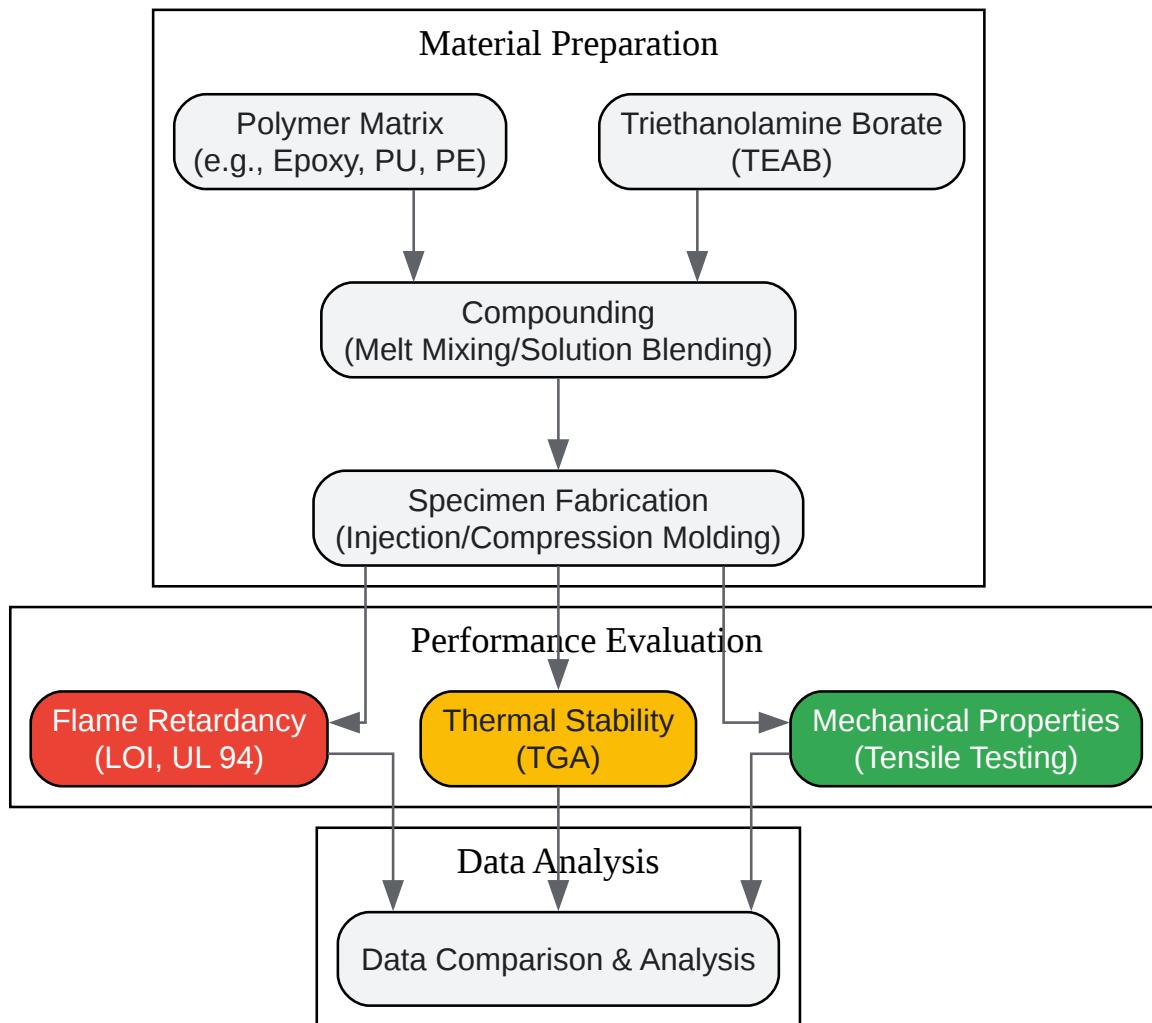
Mechanical Properties Testing

Standard: ASTM D638


Objective: To determine the tensile properties of a material, including tensile strength, Young's modulus, and elongation at break.

Procedure:

- Prepare a dumbbell-shaped specimen of the polymer composite.
- Place the specimen in the grips of a universal testing machine.
- Apply a tensile load to the specimen at a constant rate of crosshead displacement.
- Measure the load and the elongation of the specimen until it fractures.
- From the stress-strain curve, determine the tensile strength, modulus, and elongation at break.


Mandatory Visualizations

The following diagrams illustrate key processes related to the synthesis and evaluation of **triethanolamine borate** in polymer matrices.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Triethanolamine Borate**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Performance Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Phosphorus and Boron Compounds on Thermal Stability and Flame Retardancy Properties of Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marshield.com [marshield.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sybridge.com [sybridge.com]
- 9. dielectricmfg.com [dielectricmfg.com]
- 10. TRIETHANOLAMINE BORATE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Performance of Triethanolamine Borate Across Diverse Polymer Matrices: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089525#performance-comparison-of-triethanolamine-borate-in-different-polymer-matrices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com